molecular formula C13H12N2OS B14526079 [2-Amino-5-(methylsulfanyl)phenyl](pyridin-2-yl)methanone CAS No. 62762-96-3

[2-Amino-5-(methylsulfanyl)phenyl](pyridin-2-yl)methanone

Cat. No.: B14526079
CAS No.: 62762-96-3
M. Wt: 244.31 g/mol
InChI Key: FIPUAFADUBJKOW-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfanyl)phenylmethanone is a chemical compound that features a unique structure combining an amino group, a methylsulfanyl group, and a pyridinyl group attached to a methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylsulfanyl)phenylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with 5-(methylsulfanyl)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylsulfanyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with different substituents replacing the amino group.

Scientific Research Applications

2-Amino-5-(methylsulfanyl)phenylmethanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(methylsulfanyl)phenylmethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key proteins involved in cell signaling, metabolism, or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-ylmethanone
  • 2-Amino-5-nitrophenylmethanone
  • 2-Amino-5-(methylsulfanyl)phenylmethanone

Uniqueness

Compared to similar compounds, 2-Amino-5-(methylsulfanyl)phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in the design of new molecules with desired properties.

Properties

CAS No.

62762-96-3

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

(2-amino-5-methylsulfanylphenyl)-pyridin-2-ylmethanone

InChI

InChI=1S/C13H12N2OS/c1-17-9-5-6-11(14)10(8-9)13(16)12-4-2-3-7-15-12/h2-8H,14H2,1H3

InChI Key

FIPUAFADUBJKOW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=N2

Origin of Product

United States

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